molecular formula C18H18F3NO3S B2398174 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1706298-63-6

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2398174
CAS No.: 1706298-63-6
M. Wt: 385.4
InChI Key: TZKLJHIQICFBAR-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazepane ring, and a trifluoromethyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps, starting with the construction of the furan and thiazepane rings. The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the development of efficient catalysts for the cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan and thiazepane rings may contribute to the compound’s binding affinity and specificity for certain receptors and enzymes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that exhibits notable biological activities due to its unique structural features. The compound integrates a furan ring, a thiazepane ring, and a trifluoromethyl-substituted phenoxy group, which may contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C18H19F3N2O2SC_{18}H_{19}F_{3}N_{2}O_{2}S, and its structure can be represented as follows:

1 7 Furan 2 yl 1 4 thiazepan 4 yl 2 3 trifluoromethyl phenoxy ethanone\text{1 7 Furan 2 yl 1 4 thiazepan 4 yl 2 3 trifluoromethyl phenoxy ethanone}

Key Functional Groups:

  • Furan Ring: Contributes to aromatic properties and potential interactions with biological targets.
  • Thiazepane Ring: Provides cyclic structure that may enhance biological activity.
  • Trifluoromethyl Group: Increases electrophilicity, potentially enhancing reactivity and interaction with enzymes.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties. The presence of the furan and thiazepane rings may contribute to these effects by interacting with microbial cell membranes or specific enzymes.

Anticancer Potential

Thiazepane derivatives have been studied for their anticancer potential. The unique combination of the thiazepane structure with the furan moiety in this compound suggests it may exhibit similar properties. Preliminary studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to growth and survival in cells.

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-AcetylfuranContains a furan ringAntimicrobial properties
Thiazepane DerivativesSimilar thiazepane structureAnticancer potential
Trifluoromethyl PhenolsTrifluoromethyl group on phenolAntidepressant activity

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Study : A study demonstrated that thiazepane derivatives exhibited significant antimicrobial activity against various bacterial strains. The study suggested that the furan moiety enhances membrane permeability, facilitating drug entry into microbial cells.
  • Anticancer Research : Another investigation focused on thiazepane derivatives showed promising results in inhibiting tumor growth in vitro and in vivo. The research indicated that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Interaction Study : A recent study analyzed the interaction of similar compounds with specific enzymes involved in metabolic processes. Results indicated competitive inhibition, suggesting potential therapeutic applications in metabolic disorders.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)13-3-1-4-14(11-13)25-12-17(23)22-7-6-16(26-10-8-22)15-5-2-9-24-15/h1-5,9,11,16H,6-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKLJHIQICFBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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